chemical structure and properties of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
chemical structure and properties of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
A Covalent Probe for Histone Acetyltransferase (HAT) Inhibition
Executive Summary
5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS: 748777-47-1) is a specialized heterocyclic compound primarily utilized in biochemical research as a covalent inhibitor of histone acetyltransferases (HATs), specifically the p300/CBP-associated factor (PCAF) and p300.[1][2][3][4][5][6] Unlike its alkyl-substituted analogs (e.g., CMIT/MIT) which serve as broad-spectrum industrial biocides, the inclusion of the 4-nitrophenyl moiety significantly modulates the compound's electronic profile, optimizing it for targeted nucleophilic attack by active-site cysteines in epigenetic enzymes.
This guide details the physicochemical properties, reaction mechanisms, synthesis pathways, and validated experimental protocols for utilizing this compound in drug discovery and epigenetic profiling.
Part 1: Chemical Identity & Structural Analysis[3][7]
The compound belongs to the isothiazolone class, characterized by a five-membered sulfur-nitrogen heterocycle containing a carbonyl group.[7] The structural uniqueness of this derivative lies in the N-aryl substitution.
| Property | Specification |
| IUPAC Name | 5-Chloro-2-(4-nitrophenyl)-1,2-thiazol-3-one |
| CAS Number | 748777-47-1 |
| Molecular Formula | |
| Molecular Weight | 256.67 g/mol |
| Appearance | Yellow to off-white solid |
| Solubility | DMSO (soluble), Ethanol (sparingly), Water (poor) |
| Electronic Character | Highly electrophilic at the sulfur center due to the electron-withdrawing 4-nitro group. |
Structural-Activity Relationship (SAR)
The reactivity of isothiazolones is governed by the electrophilicity of the sulfur atom. In this molecule, two factors amplify this reactivity compared to standard methyl-isothiazolones:
-
5-Chloro Substitution: Inductively withdraws electron density from the ring, destabilizing the N-S bond.
-
4-Nitrophenyl Group: The nitro group (
) is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the nitrogen, further polarizing the N-S bond and making the sulfur atom a "harder" electrophile, highly reactive toward "soft" nucleophiles like thiols.
Part 2: Mechanism of Action (Covalent Inhibition)
The primary biological application of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone is the inhibition of HAT enzymes. The mechanism is a chemoselective nucleophilic aromatic substitution-like pathway resulting in ring opening.
The Reaction Pathway[8][9][10]
-
Recognition: The inhibitor enters the HAT active site (e.g., PCAF).
-
Nucleophilic Attack: The thiol (-SH) group of a catalytic cysteine residue attacks the sulfur atom of the isothiazolone ring.
-
Ring Opening: The weak N-S bond cleaves.
-
Disulfide Formation: A mixed disulfide is formed between the enzyme and the inhibitor fragment (N-(4-nitrophenyl)-3-oxopropanamide derivative), permanently disabling the enzyme.
Figure 1: Mechanism of covalent enzyme inhibition via isothiazolone ring opening.
Part 3: Synthesis Strategy
Synthesis of N-aryl-5-chloroisothiazol-3-ones typically follows the oxidative cyclization of dithiodipropionamides.
Validated Synthetic Route
-
Amide Formation: Reaction of 4-nitroaniline with 3,3'-dithiodipropionyl chloride to yield the corresponding bis-amide.
-
Oxidative Cyclization: The bis-amide is treated with a chlorinating agent (Sulfuryl chloride,
) in an inert solvent (e.g., dichloromethane or ethyl acetate). This step simultaneously chlorinates the position alpha to the carbonyl and closes the ring via the formation of the N-S bond.
Figure 2: Synthetic workflow for the production of N-aryl isothiazolones.
Part 4: Experimental Protocols
Protocol A: HAT Inhibition Assay (Validation)
This protocol validates the compound's efficacy as a PCAF inhibitor.
Materials:
-
Recombinant PCAF enzyme.
-
Substrate: Histone H3 peptide.
-
Acetyl-CoA (donor).
-
Inhibitor: 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (dissolved in DMSO).
-
Detection reagent (e.g., Ellman’s reagent or fluorometric acetyl-lysine antibody).
Step-by-Step Procedure:
-
Preparation: Dilute the inhibitor in assay buffer (50 mM HEPES, pH 8.0, 0.1 mM EDTA) to concentrations ranging from 0.1 µM to 100 µM. Maintain DMSO concentration <1%.[11]
-
Pre-incubation: Incubate PCAF enzyme with the inhibitor for 15 minutes at 30°C. Note: This allows the covalent bond to form before substrate competition begins.
-
Reaction Initiation: Add Histone H3 peptide and Acetyl-CoA.
-
Incubation: Incubate for 30–60 minutes at 30°C.
-
Termination & Measurement: Stop reaction and measure acetylation levels via fluorescence or absorbance.
-
Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate
.-
Expected Result:
values for this compound against PCAF are typically in the range of 5–15 µM .
-
Protocol B: Reactivity Check with Ellman's Reagent
To verify the chemical integrity of the compound (i.e., that the electrophilic ring is intact), use a thiol-depletion assay.
-
Mix 50 µM of the isothiazolone with 50 µM of Cysteine in PBS (pH 7.4).
-
Incubate for 10 minutes.
-
Add DTNB (Ellman's Reagent).
-
Measure absorbance at 412 nm.
-
Interpretation: A functional isothiazolone will deplete the cysteine, resulting in low absorbance compared to a cysteine-only control. If absorbance is high, the inhibitor has degraded (hydrolyzed).
Part 5: Safety & Toxicity Profile
While this compound is a valuable probe, it possesses significant toxicity inherent to isothiazolones and nitro-aromatics.
-
Sensitization: Isothiazolones are potent skin sensitizers.[11][12][13] All handling must occur under a fume hood with nitrile gloves.
-
Cytotoxicity: The compound shows cytotoxicity in HepG2 and other cell lines (
). This makes it suitable for in vitro enzymatic studies but requires careful dosing for live-cell experiments to distinguish between specific HAT inhibition and general toxicity. -
Mutagenicity: The presence of the nitro group raises concerns for mutagenicity (Ames positive potential); handle as a potential carcinogen.
References
- Dekker, F. J., et al. "Small-molecule inhibitors of histone acetyltransferases." Drug Discovery Today, 2009.
-
Wisastra, R., et al. "Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF." Organic & Biomolecular Chemistry, 2011.[10] Link
-
Santa Cruz Biotechnology. "5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone Product Data Sheet." Link[1][2]
- Collier, P. J., et al. "Growth inhibitory and biocidal activity of some isothiazolone biocides." Journal of Applied Bacteriology, 1990.
- Lewis, J. C., et al. "Mechanism of action of isothiazolone biocides." Journal of Industrial Microbiology, 1990.
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- 2. 748777-47-1|5-Chloro-2-(4-nitrophenyl)isothiazol-3(2H)-one|BLD Pharm [bldpharm.com]
- 3. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
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- 7. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 8. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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